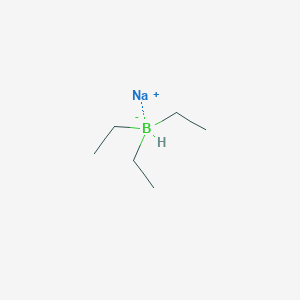

C6H16BNa

Description

Historical Context and Evolution of Borohydride (B1222165) Reagents in Organic Synthesis

The history of hydride reductions in organic chemistry began with the exploration of diborane's reactions with carbonyl compounds in the late 1930s acs.org. This early work laid the foundation for the development of a wide array of hydride reducing agents acs.org.

A major breakthrough occurred during World War II with the discovery of sodium borohydride (NaBH₄) by H. I. Schlesinger and his team, initially as part of research into volatile uranium compounds masterorganicchemistry.comwikipedia.orgacs.orgatamanchemicals.com. The synthesis of uranium(IV) borohydride, a volatile solid, was a key objective masterorganicchemistry.com. The preparation method for NaBH₄ developed during this period, involving the reaction of trimethyl borate (B1201080) with sodium hydride at high temperatures, is still used today masterorganicchemistry.com.

Following the declassification of this wartime research in 1953, NaBH₄ became widely available and its utility as a reducing agent in organic chemistry was rapidly recognized masterorganicchemistry.comatamanchemicals.com. Compared to earlier methods like using sodium amalgam or sodium in alcohol, NaBH₄ offered a more convenient and versatile approach for reducing aldehydes and ketones to alcohols masterorganicchemistry.com.

The systematic study and modification of both sodium borohydride and lithium aluminum hydride (LiAlH₄), discovered in 1947 wikipedia.orgnumberanalytics.com, led to the development of a broad spectrum of selective reducing agents acs.org. LiAlH₄ is a more powerful reducing agent than NaBH₄ and is used for reducing a wider range of functional groups, including esters, carboxylic acids, and amides wikipedia.orgnumberanalytics.comchemicalbook.com.

The quest for more selective and stereoselective reducing agents led to the development of modified borohydrides, including those with bulky alkyl substituents. This class of reagents, often referred to as "Selectrides," includes lithium tri-sec-butylborohydride (L-Selectride), potassium tri-sec-butylborohydride (K-Selectride), and sodium triethylborohydride (N-Selectride, although this name is less common for the triethyl derivative) wikipedia.orgwikipedia.orgchemeurope.comthieme-connect.com. These modified borohydrides, with their increased steric hindrance, exhibit different reactivity profiles and selectivities compared to the parent NaBH₄. L-Selectride, for instance, was first synthesized in 1972 and is known for its high stereoselectivity in reducing cyclic ketones thieme-connect.com.

Distinctive Reactivity Profile within the Hydride Donor Landscape

Sodium triethylborohydride stands out among hydride donors due to the combined influence of the sodium cation and the triethylborohydride anion . While sodium borohydride (NaBH₄) is a relatively mild reducing agent primarily used for aldehydes and ketones, and lithium aluminum hydride (LiAlH₄) is a powerful, less selective reagent masterorganicchemistry.comwikipedia.orgchemicalbook.com, sodium triethylborohydride offers a distinct balance of reactivity and selectivity.

The presence of the ethyl groups on the boron atom in sodium triethylborohydride increases the steric bulk around the hydride center compared to NaBH₄. This steric hindrance influences the approach of the hydride to the substrate, leading to different selectivities, particularly in the reduction of cyclic or sterically encumbered carbonyl compounds.

Compared to other bulky borohydrides like the Selectrides (L-Selectride, K-Selectride), which feature even larger sec-butyl groups wikipedia.orgwikipedia.orgchemeurope.com, sodium triethylborohydride is less sterically hindered. This difference in steric profile results in variations in their stereoselectivity and reactivity towards different functional groups. For example, L-Selectride is particularly known for its high diastereoselectivity in ketone reductions wikipedia.orgthieme-connect.com.

Sodium triethylborohydride is recognized as a strong reducing agent assignmentpoint.com. It is commonly used for the reductive activation of homogeneous catalysts, facilitating the conversion of metal halides to hydrides wikipedia.orgassignmentpoint.com. This application highlights its potency as a hydride source in catalytic cycles.

The reactivity of sodium triethylborohydride is also influenced by the solvent. It is typically supplied as a solution in toluene (B28343) or THF wikipedia.orgfishersci.nosigmaaldrich.com, and its behavior can vary depending on the solvent environment.

Here is a comparison of the reactivity of some common hydride donors:

| Hydride Donor | Formula | Typical Substrates Reduced | Relative Reactivity |

| Sodium Borohydride | NaBH₄ | Aldehydes, Ketones, Acid Chlorides, Imines, Enamines masterorganicchemistry.comwikipedia.orgacs.org | Mild |

| Lithium Aluminum Hydride | LiAlH₄ | Aldehydes, Ketones, Esters, Carboxylic Acids, Amides, Nitriles, Nitro compounds wikipedia.orgnumberanalytics.comchemicalbook.comnih.gov | Strong |

| Sodium Triethylborohydride | C₆H₁₆BNa | Reductive activation of catalysts, certain reductions wikipedia.orgassignmentpoint.com | Strong |

| Lithium Tri-sec-butylborohydride (L-Selectride) | C₁₂H₂₈BLi | Ketones (highly stereoselective), Enones (conjugate reduction) wikipedia.orgthieme-connect.com | Strong/Stereoselective |

| Potassium Tri-sec-butylborohydride (K-Selectride) | C₁₂H₂₈BK | Ketones (stereoselective), α-keto esters wikipedia.orgchemicalbook.comnih.gov | Strong/Stereoselective |

Note: This table provides a general overview; specific reaction conditions can influence reactivity and selectivity.

Scope and Significance of Current Research Trends for Sodium Triethylborohydride

Current research involving sodium triethylborohydride (NaHBEt₃) highlights its growing importance not only as a stoichiometric reducing agent but also as a catalyst or catalyst activator in various transformations. Its ability to act as a hydride transferring reagent is central to many of these applications researchgate.netresearchgate.net.

One significant area of research is its use in the reductive activation of homogeneous catalysts, particularly those based on first-row transition metal complexes wikipedia.orgassignmentpoint.comresearchgate.net. By converting metal halides to active metal hydrides in situ, NaHBEt₃ plays a crucial role in enabling various catalytic processes wikipedia.org. This is particularly relevant in the development of more efficient and selective catalytic systems for organic synthesis.

Beyond catalyst activation, recent studies have demonstrated the potential of NaHBEt₃ as a catalyst itself in metal-free transformations . For instance, it has been reported to catalyze the dehydrogenative silylation of terminal alkynes with hydrosilanes, leading to the formation of silyl (B83357) ethers with high selectivity researchgate.netrsc.org. This is noteworthy because competitive hydrosilylation of the alkyne is not a significant side reaction researchgate.netrsc.org.

Another area of active research is the NaHBEt₃-catalyzed hydroboration of terminal alkynes with pinacolborane researchgate.netresearchgate.netchemrxiv.org. This reaction selectively yields (E)-vinylboronate esters in high yields researchgate.netresearchgate.netchemrxiv.org. Vinylboronate esters are valuable intermediates in organic synthesis, used in carbon-carbon and carbon-heteroatom bond formation reactions chemrxiv.org. The ability of NaHBEt₃ to catalyze this transformation under transition-metal-free conditions is particularly appealing chemrxiv.org.

Furthermore, sodium triethylborohydride has been explored as a catalyst for the controlled reduction of unactivated amides using hydrosilanes organic-chemistry.org. This method allows for the selective cleavage of either C-O or C-N bonds in amides by adjusting the hydrosilane and solvent, providing a versatile route to secondary or tertiary amines under mild conditions organic-chemistry.org. This approach offers an alternative to traditional amide reduction methods, which can be less selective and generate more waste organic-chemistry.org.

The significance of these research trends lies in the expansion of sodium triethylborohydride's utility beyond its traditional role as a stoichiometric reducing agent. Its emergence as a catalyst and catalyst activator in metal-free or transition-metal-catalyzed reactions highlights its versatility and potential for developing more sustainable and efficient synthetic methodologies. The ability to achieve high selectivity in reactions like hydroboration and amide reduction underscores its value in constructing complex organic molecules.

Research findings have demonstrated high yields and selectivity in NaHBEt₃-catalyzed reactions. For example, in the hydroboration of aromatic and aliphatic alkynes with pinacolborane catalyzed by 10 mol% of NaHBEt₃, (E)-vinylboronate esters were obtained in high yields researchgate.netresearchgate.netchemrxiv.org. In the controlled reduction of unactivated amides, high efficiency and functional group compatibility were observed across a range of substrates organic-chemistry.org.

Structure

2D Structure

Properties

Molecular Formula |

C6H16BNa |

|---|---|

Molecular Weight |

121.99 g/mol |

IUPAC Name |

sodium;triethylboranuide |

InChI |

InChI=1S/C6H16B.Na/c1-4-7(5-2)6-3;/h7H,4-6H2,1-3H3;/q-1;+1 |

InChI Key |

YDTZLEUIYNMRLQ-UHFFFAOYSA-N |

Canonical SMILES |

[BH-](CC)(CC)CC.[Na+] |

Origin of Product |

United States |

Synthetic Methodologies for Sodium Triethylborohydride

Established Industrial Preparations

Industrial synthesis of sodium triethylborohydride scales up the laboratory method, often employing continuous or semi-batch slurry reactors. These systems incorporate advanced engineering controls to optimize heat and mass transfer, crucial for efficient production.

Slurry Reactor Systems for High-Yield Production

Slurry reactors are central to the industrial production of NaBH(C₂H₅)₃. In these systems, finely dispersed sodium hydride with a particle size of 10–15 μm is suspended in a mineral oil, which enhances the surface area available for the reaction with triethylborane (B153662). The reaction is exothermic and requires the controlled addition of triethylborane to a heated slurry of NaH in toluene (B28343), typically maintained at 80–100°C. Vigorous stirring is essential to ensure homogeneous mixing and prevent localized overheating, which could lead to product degradation.

Process Optimization Strategies: Temperature, Atmosphere, and Residence Time Controls

Optimizing the synthesis of sodium triethylborohydride involves precise control over several key parameters. A molar ratio of 1:1 for NaH to BEt₃ is considered ideal, although a slight excess of NaH (5–10%) can improve yields. Maintaining a temperature between 80–90°C is critical to prevent side reactions, such as the decomposition of triethylborane. Strict exclusion of moisture and oxygen is paramount, typically achieved by purging the reaction atmosphere with nitrogen or argon. The residence time in industrial reactors is typically 4–6 hours for complete conversion.

Key Synthesis Parameters:

| Parameter | Value |

|---|---|

| Molar Ratio NaH:BEt₃ | 1:1 (ideal), 1.05-1.1:1 (improved yield) |

| Temperature | 80–90°C |

| Atmosphere | Inert (Nitrogen or Argon) |

| Residence Time | 4–6 hours |

| Yield | 85–92% |

| Purity (by NMR) | ≥98% |

Byproduct Management and Purity Enhancement Techniques

Byproduct management is crucial for obtaining high-purity sodium triethylborohydride. Methoxy (B1213986) borohydrides, which can form as intermediates, decompose under prolonged heating during the reaction. Purity assessment is commonly performed using ¹¹B NMR spectroscopy, which can identify residual triethylborane and quantify the NaBH(C₂H₅)₃ product. Titrimetric analysis, such as iodometric titration, is used to measure the active hydride content. Purity enhancement techniques include filtration to remove unreacted sodium hydride using sintered-glass filters under an inert atmosphere, and distillation can be employed to isolate the NaBH(C₂H₅)₃.

Emerging Synthetic Approaches

While established methods are prevalent, emerging synthetic approaches for borohydride (B1222165) compounds, including potential applications for sodium triethylborohydride, are being explored.

Solvothermal Synthesis Techniques

Recent advancements in the synthesis of other borohydrides, such as sodium borohydride (NaBH₄), have utilized solvothermal conditions involving elevated temperatures and pressures to accelerate reaction rates. For instance, NaBH₄ synthesis from NaH and B(OH)₃ in mineral oil at 200°C achieved a high conversion rate in a shorter time. Adapting this solvothermal method for NaBH(C₂H₅)₃ could involve substituting B(OH)₃ with BEt₃, although experimental validation for this specific adaptation is still pending. Solvothermal methods have been applied in the synthesis of other materials using sodium triethylborohydride as a reducing agent. researchgate.net

Mechanistic Insights from Analogous Borohydride Formations

Studies on the formation kinetics of analogous borohydrides, such as sodium borohydride from sodium hydride and trimethyl borate (B1201080), provide valuable mechanistic insights that can be relevant to the synthesis of sodium triethylborohydride. wikipedia.org Mathematical models for NaBH₄ synthesis suggest that the adsorption of boron compounds on the surface of sodium hydride drives the reaction. Understanding these mechanisms in related borohydride formations can inform the optimization and development of new synthetic routes for NaBH(C₂H₅)₃. acs.orgnih.gov For example, mechanistic studies on the hydroboration of nitriles catalyzed by sodium triethylborohydride have revealed a stepwise process involving the formation of a boryl-imine intermediate. rsc.orgrsc.org

Advancements in Scalability and Production Efficiency

Advancements in the scalability and production efficiency of sodium triethylborohydride synthesis primarily focus on optimizing the reaction conditions and reactor design for larger-scale manufacturing. The most common synthetic route involves the reaction of sodium hydride (NaH) with triethylborane (BEt₃) in an inert solvent such as toluene wikipedia.org. This exothermic reaction requires careful control of temperature and reactant addition to manage heat transfer and prevent product degradation .

Industrial production scales up the laboratory method, often employing continuous or semi-batch slurry reactors. These reactors incorporate advanced engineering controls to enhance heat and mass transfer, crucial for maintaining reaction efficiency at higher volumes. Utilizing finely dispersed sodium hydride particles (typically 10-15 μm) in a mineral oil slurry increases the surface area for the reaction, thereby improving the reaction rate.

Key parameters influencing yield and purity in this synthesis include the molar ratio of reactants, temperature, and atmosphere control. An ideal stoichiometry of 1:1 NaH to BEt₃ is generally preferred, although a slight excess of NaH (5-10%) can lead to improved yields. Maintaining the reaction temperature between 80-90°C is critical to avoid side reactions, including the decomposition of BEt₃. Strict exclusion of moisture and oxygen through nitrogen or argon purging is also essential to prevent degradation.

Pilot-scale reactors have demonstrated the capability to achieve throughputs of 50–100 kg per day with approximately 90% efficiency. Process optimization efforts have also focused on managing by-products, such as methoxy borohydrides, which can form as intermediates but decompose under prolonged heating.

While the primary synthesis involves NaH and BEt₃, research into related borohydride production, such as sodium borohydride (NaBH₄) from NaH and trimethyl borate, offers insights into borohydride formation kinetics. wikipedia.org Studies using mathematical models for NaBH₄ synthesis confirm that the adsorption of boron compounds onto NaH surfaces is a driving force for the reaction. Adapting such insights could potentially inform further optimization of sodium triethylborohydride production.

Data regarding typical synthesis parameters and outcomes are summarized below:

| Parameter | Value |

| Molar Ratio NaH:BEt₃ | ~1:1 (slight NaH excess beneficial) |

| Temperature | 80-90°C |

| Atmosphere | Inert (N₂ or Ar) |

| Yield (Typical) | 85-92% |

| Purity (by NMR) | ≥98% |

| Residual NaH | <0.5% |

| Pilot-Scale Throughput | 50-100 kg/day |

| Pilot-Scale Efficiency | ~90% |

| Residence Time (Typical) | 4-6 hours |

Note: The values presented in the table are based on reported typical outcomes and pilot-scale operations.

Further research into alternative synthetic routes, such as solvothermal synthesis explored for NaBH₄, could potentially offer new avenues for enhancing reaction rates and conversions for sodium triethylborohydride production.

Mechanistic Investigations of Sodium Triethylborohydride Mediated Transformations

Fundamental Hydride Transfer Mechanisms

The core reactivity of sodium triethylborohydride often revolves around the transfer of a hydride ion (H⁻). This process is fundamental to its application as a reducing agent.

Analysis of Nucleophilic Hydride Donation Pathways

Sodium triethylborohydride is considered a highly nucleophilic hydride donor. chemeurope.comorganicchemistrydata.org The presence of electron-donating ethyl groups on the boron atom increases the electron density on the B-H bond, polarizing it and enhancing the hydridic character of the hydrogen. chemeurope.comwikipedia.org This increased nucleophilicity facilitates the donation of a hydride ion to electron-deficient centers in substrates. While the exact pathways can vary depending on the substrate and reaction conditions, the fundamental step involves the attack of the negatively polarized hydride hydrogen on an electrophilic atom, typically carbon in reduction reactions.

Comparison with Other Alkali Metal Borohydrides

Sodium triethylborohydride exhibits distinct reactivity compared to other common alkali metal borohydrides like sodium borohydride (B1222165) (NaBH₄) and lithium borohydride (LiBH₄). wikipedia.org The electron-donating ethyl groups in NaHBEt₃ make it a significantly stronger reducing agent than NaBH₄, where the hydride is less nucleophilic due to the absence of such activating groups. wikipedia.orgdtic.milpsgcas.ac.in Lithium triethylborohydride (LiBHEt₃), often referred to as "Superhydride," is a related compound and is also a powerful reducing agent, often considered even more reactive than NaHBEt₃ in certain transformations. chemeurope.comyoutube.comwikipedia.org The reactivity of alkali metal borohydrides is influenced by factors including the electronegativity of the central metal, the Lewis acidity of the counter ion, the electron-donating or withdrawing nature of substituents on boron, and steric effects. thermofisher.in

The following table provides a general comparison of the reducing power of some alkali metal borohydrides:

| Borohydride Compound | Formula | Relative Reducing Strength (General) |

| Sodium Borohydride | NaBH₄ | Mild to Moderate |

| Lithium Borohydride | LiBH₄ | Moderate |

| Sodium Triethylborohydride | NaBH(C₂H₅)₃ | Strong |

| Lithium Triethylborohydride | LiBH(C₂H₅)₃ | Very Strong ("Superhydride") |

| Sodium Cyanoborohydride | NaBH₃CN | Milder (Selective) |

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Milder (Selective) |

Note: This table provides a general comparison; specific reactivity can vary based on the substrate and reaction conditions.

Activation of Homogeneous Catalysts

Sodium triethylborohydride is frequently employed for the reductive activation of homogeneous catalysts, particularly those based on transition metals. wikipedia.orgdbpedia.orgwikiwand.com

Conversion of Metal Halides to Active Hydride Species

A key application of NaHBEt₃ is its ability to convert transition metal halides into catalytically active metal hydride species. wikipedia.orgdbpedia.orgwikiwand.com This transformation typically involves a metathesis reaction where the hydride from NaHBEt₃ replaces a halide ligand on the metal center. wikipedia.org For example, the reaction of a transition metal halide complex (MLnX) with LiBHEt₃ (a similar strong hydride donor) can yield a metal hydride (HMLn). wikipedia.org This conversion is crucial because many homogeneous catalytic cycles involve metal hydride intermediates. wikipedia.orgscholaris.ca Studies have shown that NaHBEt₃ can be used to generate active iron-based hydrogenation catalysts from iron(II) triflate, where the borohydride acts as both a reductant and a hydrogen source. uni-regensburg.de

In Situ Generation of Catalytically Active Centers

The conversion of metal halides to metal hydrides by NaHBEt₃ often leads to the in situ generation of the true catalytically active species in a reaction mixture. wikipedia.orgdbpedia.orgwikiwand.com This avoids the need to isolate and handle potentially unstable metal hydride complexes. The active centers generated can then participate in various catalytic transformations, such as hydrogenation, hydrosilylation, and hydroboration. researchgate.netrsc.orgresearchgate.netresearchgate.netchemrxiv.org The efficiency of NaHBEt₃ in generating these active species in situ has been demonstrated in numerous studies, highlighting its versatility in organic synthesis.

Specific Reaction Mechanisms

Sodium triethylborohydride has been implicated in the mechanisms of various specific reactions, often acting as a catalyst or a key reagent.

In the controlled reduction of unactivated amides, NaHBEt₃ has been shown to catalyze the transformation to secondary or tertiary amines using hydrosilanes as reducing agents. organic-chemistry.org Mechanistic investigations suggest that hydride transfer occurs via borane/silane intermediates. organic-chemistry.org

NaHBEt₃ has also been reported to catalyze the dehydrogenative silylation of terminal alkynes. researchgate.netrsc.orgresearchgate.net This process involves the selective formation of dehydrocoupling products. researchgate.netrsc.org While NaHBEt₃ is commonly used to generate active transition-metal catalysts for hydrosilylation, it can also act as a catalyst itself in certain cases, with an anionic mechanism proposed for the hydrosilylation of alkenes. researchgate.netresearchgate.net

Furthermore, sodium triethylborohydride has been found to catalyze the hydroboration of terminal alkynes with pinacolborane, yielding (E)-vinylboronate esters with high regioselectivity. researchgate.netresearchgate.netchemrxiv.org This catalytic process is reported to show comparable reactivity to transition-metal-catalyzed hydroboration protocols. researchgate.net Mechanistic studies in the double hydroboration of nitriles catalyzed by NaHBEt₃ suggest a stepwise process involving the initial formation of a boryl-imine intermediate. rsc.org

Hydroboration of Unsaturated Substrates

NaHBEt₃ has demonstrated catalytic activity in the hydroboration of unsaturated substrates, particularly alkynes, using pinacolborane (HBpin) chemrxiv.orgresearchgate.netresearchgate.netchemrxiv.org.

Terminal Alkyne Hydroboration: Regioselectivity and Stereochemical Outcomes (E-vinylboronate esters)

Sodium triethylborohydride catalyzes the regioselective hydroboration of both aromatic and aliphatic terminal alkynes with pinacolborane chemrxiv.orgresearchgate.netresearchgate.netchemrxiv.org. This reaction primarily yields (E)-vinylboronate esters with high regioselectivity chemrxiv.orgresearchgate.netresearchgate.netchemrxiv.org. The reaction conditions have been optimized, with studies showing that a catalyst loading of 10 mol% of NaHBEt₃ can lead to high yields chemrxiv.orgresearchgate.netresearchgate.netchemrxiv.org. For instance, the hydroboration of phenylacetylene (B144264) with pinacolborane using 10 mol% NaHBEt₃ in toluene (B28343) resulted in 71% conversion after 1 hour at 60 °C, yielding exclusively the linear (E)-alkenyl boronate ester chemrxiv.org. Increasing the reaction temperature to 80 °C can lead to complete conversion within 1 hour with high anti-Markovnikov regioselectivity (>99%) chemrxiv.org. However, decreasing the catalyst loading to 5 mol% can decrease reactivity chemrxiv.org. The use of solvents like toluene, THF, or dioxane can result in lower conversions compared to solvent-free conditions chemrxiv.org. Ethynylsilanes appear to be less reactive in this hydroboration process compared to other terminal alkynes chemrxiv.orgresearchgate.netresearchgate.netchemrxiv.org.

Table 1: Selected Examples of Terminal Alkyne Hydroboration Catalyzed by NaHBEt₃

| Alkyne Substrate | Borane Reagent | NaHBEt₃ Loading (mol%) | Temperature (°C) | Time (h) | Conversion (%) | Regioselectivity (anti-Markovnikov) | Product Type | Reference |

| Phenylacetylene | Pinacolborane | 10 | 60 | 1 | 71 | >99% | (E)-vinylboronate | chemrxiv.org |

| Phenylacetylene | Pinacolborane | 10 | 80 | 1 | >99 | >99% | (E)-vinylboronate | chemrxiv.org |

| Phenylacetylene | Pinacolborane | 5 | 80 | 1 | 87 | >99% | (E)-vinylboronate | chemrxiv.org |

| 4-Ethynyltoluene | Pinacolborane | 10 | 60 | 24 | ~100 | Not specified | (E)-vinylboronate | chemrxiv.org |

| 4-Bromophenylacetylene | Pinacolborane | 10 | 60 | 1 | 35 | >99% | (E)-vinylboronate | chemrxiv.org |

| Ethynyldimethyl(phenyl)silane | Pinacolborane | 10 | 60 | Not specified | Moderate | 80% | Vinylboronate | chemrxiv.org |

| Ethynyltriisopropylsilane | Pinacolborane | 10 | 60 | Not specified | Moderate | >99% | Vinylboronate | chemrxiv.org |

Internal Alkyne Reactivity and Conditions

Internal alkynes can also be transformed into corresponding vinylboronate esters using NaHBEt₃ catalysis, although this process typically requires longer reaction times compared to terminal alkynes researchgate.net.

Role as a Selective Catalyst versus Activating Agent for Transition Metals

Sodium triethylborohydride is commonly employed as a reducing agent to activate transition-metal-based catalytic systems, particularly those involving first-row transition metal complexes with tridentate ligands, for hydroboration reactions chemrxiv.orgresearchgate.netresearchgate.netchemrxiv.org. However, recent studies have shown that NaHBEt₃ can also act as a selective catalyst itself for the hydroboration of terminal alkynes, operating in a transition-metal-free manner chemrxiv.orgresearchgate.netresearchgate.netchemrxiv.org. While its direct catalytic activity can be moderate, alkali metal trialkylborohydrides, including NaHBEt₃, can directly influence the hydroboration pathway chemrxiv.org. NaHBEt₃ provides a metal-free alternative to some transition-metal systems .

Silylation and Hydrosilylation Reactions

NaHBEt₃ has also been reported to catalyze silylation and hydrosilylation reactions.

Dehydrogenative C(sp)-H Bond Silylation of Alkynes

Sodium triethylborohydride has been identified as a catalyst for the dehydrogenative silylation of terminal alkynes with hydrosilanes researchgate.netresearchgate.netrsc.orgrsc.orgresearchgate.net. This process involves the selective silylation of the terminal C(sp)-H bond of the alkyne, leading to the formation of alkynylsilanes researchgate.netrsc.org. A key finding is that competitive hydrosilylation of the terminal alkyne does not occur significantly as a side reaction under these conditions researchgate.netrsc.orgrsc.org. This highlights NaHBEt₃'s efficiency in promoting C(sp)–H bond activation . The reaction of aromatic and aliphatic alkynes with aromatic hydrosilanes and hydrosiloxanes proceeds in a highly selective manner to yield dehydrocoupling products researchgate.netrsc.orgrsc.org. The proposed mechanism for this dehydrogenative coupling is similar to that reported for other metal hydride-catalyzed alkyne silylations and is thought to involve the generation of an acetylide anion intermediate rsc.org. While the substrate scope may be limited, this method is applicable to the synthesis of alkynylsilanes containing SiH₂Ph and SiHPh₂ groups, unsymmetrically substituted bis(silyl)ethynes, and alkynylsiloxanes rsc.org.

Hydrosilylation of Alkenes: Regioselectivity and Scope

Sodium triethylborohydride has been reported as a catalyst for the hydrosilylation of alkenes researchgate.netresearchgate.netnih.gov. Specifically, it catalyzes the hydrosilylation of certain alkenes, such as styrenes, vinylsilanes, and allyl glycidyl (B131873) ether, with aromatic hydrosilanes researchgate.netnih.gov. This reaction proceeds with high regioselectivity, yielding Markovnikov products researchgate.netresearchgate.netnih.gov. This is in contrast to the anti-Markovnikov selectivity often observed in other hydroboration/hydrosilylation reactions masterorganicchemistry.comlibretexts.org. An anionic mechanism has been proposed for the NaHBEt₃-catalyzed hydrosilylation of alkenes researchgate.netresearchgate.net.

Stoichiometric Silylation Mechanisms with Hydrodisiloxanes

Investigations into the reactions of vinyl arenes with hydrodisiloxanes in the presence of sodium triethylborohydride have revealed a stoichiometric silylation process rather than the expected catalytic hydrosilylation. Under the studied conditions, triethylborohydrides did not exhibit catalytic activity. Instead, the identified product was consistent with formal silylation by dimethylsilane (B7800572), with sodium triethylborohydride being consumed in stoichiometric quantities. mdpi.comresearchgate.net

Controlled Amide Reduction

Sodium triethylborohydride acts as a catalyst in the controlled reduction of unactivated amides using hydrosilanes, offering a transition-metal-free approach to synthesize secondary or tertiary amines. organic-chemistry.orgnih.gov This method provides a versatile and cost-effective alternative to traditional amide reduction techniques. organic-chemistry.org

Selective C-O versus C-N Bond Cleavage

A key aspect of this controlled reduction is the ability to selectively cleave either the C-O or C-N bond within the amide functional group. This selectivity is primarily achieved by modifying the structure of the hydrosilane reducing agent and the solvent used in the reaction. organic-chemistry.org

Influence of Hydrosilane Structure and Solvent on Chemoselectivity

The chemoselectivity of the amide reduction is significantly influenced by the choice of hydrosilane and solvent. For instance, using (EtO)₃SiH in nonpolar solvents like n-hexane promotes the selective cleavage of the C-O bond, leading to the formation of tertiary amines in high yields. organic-chemistry.org Conversely, employing sterically hindered hydrosilanes, such as polymethylhydrosiloxane (B1170920) (PMHS), in a polar solvent like tetrahydrofuran (B95107) (THF) favors the selective scission of the C-N bond, resulting in the production of secondary amines, also in high yields. organic-chemistry.org This demonstrates a clear correlation between the steric and electronic properties of the hydrosilane, the polarity of the solvent, and the resulting chemoselectivity in the sodium triethylborohydride-catalyzed amide reduction.

Table 1: Influence of Hydrosilane and Solvent on Amide Reduction Chemoselectivity organic-chemistry.org

| Hydrosilane | Solvent | Preferred Bond Cleavage | Product Type |

| (EtO)₃SiH | n-hexane | C-O | Tertiary Amines |

| PMHS | THF | C-N | Secondary Amines |

Double Hydroboration of Nitriles

Sodium triethylborohydride also serves as an effective catalyst for the double hydroboration of nitriles. rsc.orgrsc.org This reaction proceeds efficiently at room temperature under transition metal-free and solvent-free conditions for many substrates. rsc.orgrsc.org

Formation of Bis(boryl) Amines

The double hydroboration of nitriles catalyzed by sodium triethylborohydride leads to the formation of bis(boryl) amines, often in excellent yields (up to 99%). rsc.orgrsc.org Mechanistic studies indicate that this transformation occurs in a stepwise manner. rsc.orgrsc.org The initial step involves the formation of a boryl-imine intermediate. rsc.orgrsc.org This intermediate then undergoes a second hydroboration reaction, ultimately yielding the diborylated amine product. rsc.orgrsc.org

Transition Metal-Free and Solvent-Free Conditions

Recent research has highlighted the efficacy of sodium triethylborohydride as a catalyst for transformations conducted under transition metal-free and solvent-free conditions. This approach aligns with principles of green chemistry by minimizing the use of potentially toxic metals and volatile organic solvents. A notable example is the double hydroboration of nitriles rsc.orgrsc.orgresearchgate.net.

Studies have demonstrated that sodium triethylborohydride can catalyze the hydroboration of organic nitriles with pinacolborane (HBpin) efficiently at room temperature under neat conditions rsc.orgresearchgate.net. This catalytic system has shown high efficiency, achieving yields up to 99% for various nitriles with a low catalyst loading of 5 mol% rsc.orgrsc.orgresearchgate.net. Reactions typically proceed rapidly, with many nitriles reaching over 99% conversion in under 15 minutes rsc.org. This transition metal-free approach avoids the generation of metal waste and offers a simpler experimental procedure compared to methods requiring inert atmosphere techniques for preparing metal complexes rsc.org.

While the reaction is highly efficient under solvent-free conditions, comparative studies in the context of alkyne hydroboration have indicated that the addition of solvents such as toluene, THF, or dioxane can lead to lower conversions compared to solvent-free conditions chemrxiv.org. For instance, in the hydroboration of phenylacetylene with HBpin catalyzed by NaHBEt3, a reaction performed without additional solvent showed 71% conversion after 1 hour at 60 °C, while reactions in toluene or THF resulted in 83-85% conversion under similar conditions chemrxiv.org. Increasing the reaction temperature to 80 °C under solvent-free conditions led to complete conversion chemrxiv.org.

The effectiveness of sodium triethylborohydride in promoting reactions under these mild conditions underscores its potential as a sustainable catalyst in organic synthesis.

Mechanistic Models Involving Boryl-Imine Intermediates

Mechanistic investigations into the sodium triethylborohydride-catalyzed double hydroboration of nitriles have provided insights into the reaction pathway, proposing the involvement of boryl-imine intermediates rsc.org. The reaction is understood to proceed in a stepwise manner. Initially, coordination of sodium triethylborohydride to the nitrile substrate is proposed to afford an iminoborate intermediate rsc.org.

Further studies, including 11B NMR spectroscopy, have supported the formation of such intermediates. For example, analysis of a mixture of benzonitrile (B105546) and NaHBEt3 in toluene-d8 (B116792) revealed a sharp peak at -6.53 ppm in the 11B NMR spectrum, consistent with the reported chemical shift for B-iminotriethylborate rsc.org.

Following the formation of the iminoborate intermediate, the addition of one equivalent of HBpin is believed to generate a bis(boryl)amine intermediate rsc.org. Subsequent addition of a second equivalent of HBpin leads to the release of the diborylated amine product and regeneration of the sodium triethylborohydride catalyst rsc.org. This proposed mechanism, involving the formation and subsequent transformation of a boryl-imine species, rationalizes the observed product formation in the double hydroboration of nitriles catalyzed by sodium triethylborohydride.

Other Hydrofunctionalization Processes (e.g., Hydrogermylation)

Beyond hydroboration, sodium triethylborohydride has also been implicated in initiating other hydrofunctionalization processes, including hydrogermylation researchgate.netrsc.org. Trialkylborohydrides, such as sodium triethylborohydride, have been found to act as initiators for the selective hydrogermylation of aromatic alkenes researchgate.netrsc.org.

In contrast to analogous hydrosilylation processes which can yield Markovnikov products, the hydrogermylation initiated by trialkylborohydrides tends to favor the formation of β-germylated products researchgate.netrsc.org. DFT calculations have been employed to understand the nature of this process, suggesting a mechanism that proceeds via a trisubstituted germanide anion researchgate.netrsc.org. The attack of this germanide anion on the terminal vinyl carbon is proposed as the source of the observed β-selectivity researchgate.netrsc.org.

While sodium triethylborohydride can catalyze hydrosilylation of certain alkenes, leading to Markovnikov products via an anionic mechanism researchgate.netnih.gov, in some reactions involving hydrodisiloxanes and vinyl arenes, sodium triethylborohydride has been observed to be consumed in stoichiometric amounts rather than acting catalytically nih.govmdpi.com. In these instances, the product of formal silylation with dimethylsilane was identified nih.govmdpi.com. This highlights that the role of sodium triethylborohydride can vary depending on the specific reactants and reaction conditions, acting as either a catalyst or a stoichiometric reagent in hydrofunctionalization processes.

Applications in Advanced Organic Synthesis

Stereoselective Reductions

Sodium triethylborohydride is employed in stereoselective reductions, contributing to the controlled formation of specific stereoisomers. jsc-aviabor.com While the search results primarily highlight its use in hydroboration and hydrosilylation reactions which can involve stereocontrol, direct examples of NaHBEt₃ as the sole reagent for enantioselective or diastereoselective carbonyl reductions, similar to those sometimes achieved with modified borohydrides or other reducing agents, are less explicitly detailed in the provided snippets compared to its catalytic roles. However, related compounds like lithium triethylborohydride are known for stereoselective reductions of cyclic ketones and keto esters. mdma.ch

Enantioselective and Diastereoselective Transformations

Although direct examples of NaHBEt₃ specifically driving high enantioselectivity or diastereoselectivity as a stoichiometric reductant in the provided results are limited, the broader context of borohydride (B1222165) chemistry indicates their potential in such transformations, often through modification or in conjunction with chiral auxiliaries or catalysts. mdma.chacs.orgnih.gov The stereochemical outcome in reductions can be influenced by factors such as the structure of the substrate, the solvent, and the presence of additives or catalysts. acs.org

Applications in Complex Molecule Synthesis

The ability of sodium triethylborohydride to facilitate selective transformations, particularly in hydroboration and hydrosilylation, makes it a valuable tool in the synthesis of complex molecules. researchgate.netresearchgate.net Vinylboronate esters, accessible through NaHBEt₃-catalyzed hydroboration of alkynes, are important intermediates in carbon-carbon and carbon-heteroatom bond formation reactions, relevant in the synthesis of pharmaceuticals, agrochemicals, and cosmetics. chemrxiv.orgresearchgate.net Similarly, its role in generating active catalysts for processes like hydrosilylation contributes to the synthetic routes for various organic compounds. researchgate.netresearchgate.net

Catalysis in Organic Transformations

Beyond its role as a reducing agent, sodium triethylborohydride demonstrates catalytic activity and is crucial for activating other catalytic systems in organic synthesis. researchgate.netresearchgate.net

Main Group Element-Catalyzed Reactions

Sodium triethylborohydride has been shown to catalyze reactions that fall under the purview of main group element catalysis. Notably, it catalyzes the hydroboration of terminal alkynes with pinacolborane, leading to the formation of (E)-vinylboronate esters with high regioselectivity. researchgate.netresearchgate.netchemrxiv.orgresearchgate.netresearchgate.net This transition metal-free approach offers an alternative for generating valuable organoboron compounds. chemrxiv.orgresearchgate.netrsc.org It also catalyzes the dehydrogenative silylation of terminal alkynes and the Markovnikov-selective hydrosilylation of alkenes. researchgate.netresearchgate.netresearchgate.netrsc.org Furthermore, NaHBEt₃ acts as a catalyst in the controlled reduction of unactivated amides to secondary or tertiary amines using hydrosilanes. organic-chemistry.org

Detailed Research Findings:

Studies on the NaHBEt₃-catalyzed hydroboration of terminal alkynes with pinacolborane have shown high regioselectivity (>99% anti-Markovnikov addition) for various aromatic and aliphatic alkynes. chemrxiv.org Reaction conditions, including catalyst loading, temperature, and solvent, have been optimized to achieve high conversions and selectivity. For instance, using 10 mol% of NaHBEt₃ in toluene (B28343) at 80 °C can lead to complete conversion of phenylacetylene (B144264) within 1 hour, yielding the (E)-vinylboronate ester with >99% selectivity.

| Substrate | NaHBEt₃ Loading (mol%) | Solvent | Temp (°C) | Time (h) | Conversion (%) | Selectivity (E-vinylboronate) (%) |

| Phenylacetylene | 10 | - | 80 | 1 | 100 | >99 |

| Phenylacetylene | 10 | Toluene | 80 | 1 | 83 | >99 |

| Phenylacetylene | 10 | THF | 80 | 1 | 85 | >99 |

| Phenylacetylene | 10 | Dioxane | 80 | 1 | 84 | >99 |

| 4-ethynyltoluene | 10 | - | 80 | 24 | >99 | >99 |

| Bromophenylacetylene | 10 | - | 80 | 1 | 35 | >99 |

*Note: Data compiled from search result and chemrxiv.org. Conversion and selectivity are specific to the hydroboration of terminal alkynes with pinacolborane.

In the NaHBEt₃-catalyzed reduction of unactivated amides, the selectivity for forming either secondary or tertiary amines can be controlled by the choice of hydrosilane and solvent. organic-chemistry.org For instance, using (EtO)₃SiH in n-hexane favors the cleavage of the C-O bond, yielding tertiary amines, while using sterically hindered hydrosilanes like PMHS in THF promotes C-N bond scission, leading to secondary amines. organic-chemistry.org

Enhancing Transition Metal-Catalyzed Processes

Sodium triethylborohydride is widely used for the reductive activation of homogeneous transition metal catalysts. wikipedia.orgresearchgate.net It converts metal halides into active hydride species, which are essential for various catalytic cycles, including hydroboration and hydrosilylation. wikipedia.orgresearchgate.net This activation step is crucial for achieving high catalytic activity in many transition metal-catalyzed transformations. researchgate.net For example, it has been used to activate iron(II) complexes for the hydroboration of alkenes. rsc.org

Functional Group Transformations

Sodium triethylborohydride is effective in the reduction of various functional groups. It is a strong reducing agent capable of reducing aldehydes, ketones, esters, and carboxylic acids. It can also mediate the silylation of vinyl arenes. mdpi.com In the context of hydroboration and hydrosilylation catalyzed by NaHBEt₃, functional groups such as terminal alkynes and alkenes are transformed into vinylboronate esters and silylated products, respectively. researchgate.netresearchgate.netchemrxiv.orgresearchgate.netresearchgate.netrsc.org Its application in the controlled reduction of amides highlights its utility in selectively transforming amide functions into amines. organic-chemistry.org While sodium borohydride is a common reducing agent for aldehydes and ketones, NaHBEt₃, being a stronger reductant, can effect transformations of less reactive functional groups or offer improved selectivity under specific conditions. mdma.chwikipedia.orgthieme-connect.demasterorganicchemistry.com It has also seen utility in the conversion of primary allylic chloroalkanes. scribd.com

Chemo- and Regioselective Reductions of Carbonyl Compounds

Sodium triethylborohydride is effective in the reduction of carbonyl compounds, including aldehydes and ketones, to their corresponding alcohols. organicchemistrydata.orgdtic.milresearchgate.net While sodium borohydride (NaBH4) is a milder reducing agent commonly used for aldehydes and ketones, sodium triethylborohydride is a more powerful hydride donor. organicchemistrydata.orgresearchgate.netmasterorganicchemistry.com

Compared to NaBH4, which reacts sluggishly or not at all with esters and lactones at room temperature, sodium triethylborohydride can reduce esters and lactones. researchgate.netmasterorganicchemistry.comharvard.edu However, lithium triethylborohydride (a related "Super Hydride") is noted as being particularly effective for the reduction of esters and lactones. guidechem.comharvard.edu

Studies have explored the stereoselectivity of related alkylborohydrides in the reduction of cyclic ketones. dtic.mildtic.mil

Reduction of Nitrogen-Containing Functional Groups (e.g., Amides, Nitriles)

Sodium triethylborohydride is also effective in the reduction of certain nitrogen-containing functional groups. While NaBH4 generally does not reduce amides or nitriles, stronger hydride sources like lithium aluminum hydride (LAH) are typically used for these transformations. masterorganicchemistry.comharvard.edumasterorganicchemistry.com

Recent research has shown that sodium triethylborohydride can act as a catalyst in the controlled reduction of unactivated amides to secondary or tertiary amines using hydrosilanes as reducing agents. organic-chemistry.orgscilit.comacs.org This method offers a transition-metal-free approach and allows for selective cleavage of either C-O or C-N bonds by adjusting the hydrosilane and solvent. organic-chemistry.orgscilit.com For instance, using (EtO)3SiH in nonpolar solvents can yield tertiary amines with high selectivity via C-O bond cleavage, while sterically hindered hydrosilanes in THF can lead to secondary amines via C-N bond scission. organic-chemistry.org

Sodium triethylborohydride has also been reported as a catalyst in the double hydroboration of nitriles under mild, solvent-free conditions, yielding bis(boryl) amines in high yields. rsc.orgresearchgate.net This catalytic system has demonstrated high turnover frequency in nitrile hydroboration. rsc.org

Spectroscopic and Analytical Characterization Techniques for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and analysis of organoboron compounds like Sodium triethylborohydride. Both Boron-11 (¹¹B) and Proton (¹H) NMR are particularly informative.

Boron-11 (¹¹B) NMR for Compound Identification and Purity Analysis

¹¹B NMR spectroscopy is highly valuable for directly analyzing the boron atom within the compound. The chemical shift of the boron nucleus is sensitive to its electronic environment and coordination state, making it useful for identifying the presence of Sodium triethylborohydride and potential boron-containing impurities.

Research indicates that Sodium triethylborohydride typically exhibits a characteristic signal in the ¹¹B NMR spectrum. For instance, a peak at approximately -10 ppm is indicative of NaBH(C₂H₅)₃ . ¹¹B NMR can also identify impurities such as residual triethylborane (B153662) (BEt₃), which may appear at a different chemical shift (e.g., around 85 ppm) . This allows for the assessment of the purity of the Sodium triethylborohydride sample .

In mechanistic studies, ¹¹B NMR has been used to support the formation of intermediates. For example, in the hydroboration of nitriles catalyzed by NaHBEt₃, a sharp peak at -6.53 ppm in the ¹¹B NMR spectrum was observed, consistent with the formation of a boryl-imine intermediate rsc.org.

Proton (¹H) NMR for Reaction Monitoring and Intermediate Detection

¹H NMR spectroscopy provides information about the hydrogen atoms in the molecule, which can be used to confirm the structure of Sodium triethylborohydride and to monitor chemical reactions in which it is involved. Changes in the ¹H NMR spectrum over time can indicate the consumption of starting materials, the appearance of intermediates, and the formation of products.

While specific ¹H NMR data for Sodium triethylborohydride itself were not extensively detailed in the search results, ¹H NMR is widely used to characterize the organic products of reactions involving this compound rsc.orgrsc.orgorgsyn.orgrsc.orgresearchgate.netacs.org. By analyzing the chemical shifts, splitting patterns, and integration of the proton signals, researchers can determine the structure and purity of the reaction products rsc.orgrsc.orgorgsyn.orgrsc.orgresearchgate.netacs.org.

For example, ¹H NMR has been used to monitor the hydroboration of terminal alkynes catalyzed by Sodium triethylborohydride, allowing researchers to track the conversion of the alkyne and the formation of vinylboronate ester products researchgate.net. Similarly, in the silylation of vinyl arenes, ¹H NMR was employed to determine the conversion of the vinyl arene mdpi.com.

Mass Spectrometry Techniques

Mass spectrometry (MS) techniques are valuable for determining the molecular weight of Sodium triethylborohydride and its reaction products, as well as for identifying and quantifying components in a mixture.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a hyphenated technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is particularly useful for analyzing volatile or semi-volatile compounds. GC-MS has been applied in research involving Sodium triethylborohydride to analyze reaction mixtures and identify products chemrxiv.orgrsc.orgresearchgate.netmdpi.comresearchgate.net.

In studies on the hydroboration of terminal alkynes catalyzed by NaHBEt₃, GC-MS was used to analyze the reaction mixture and confirm the presence of the desired (E)-vinylboronate ester products and identify potential by-products researchgate.net. GC-MS has also been utilized to assess the products of silylation reactions mediated by Sodium triethylborohydride mdpi.comresearchgate.net. In the double hydroboration of nitriles, GC-MS confirmed the formation of benzylamine (B48309) as an exclusive product under certain conditions rsc.org.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides highly accurate mass measurements, which can be used to determine the elemental composition of a compound. This is particularly useful for confirming the identity of reaction products and intermediates. While direct HRMS data for C6H16BNa was not explicitly found, HRMS is a common technique used to characterize the products of reactions where Sodium triethylborohydride is employed acs.orgscholaris.cagoogle.commdpi.comresearchgate.net. The accurate mass obtained from HRMS can be compared to the calculated exact mass of a proposed structure to confirm its identity google.commdpi.comresearchgate.net.

Other Chromatographic and Titrimetric Methods

In addition to NMR and MS, other analytical techniques are used in the study and quality control of Sodium triethylborohydride.

Chromatographic methods, such as column chromatography, are often used for the purification of reaction products obtained from reactions involving Sodium triethylborohydride chemrxiv.orgrsc.orgresearchgate.net. This allows for the isolation of pure compounds for further analysis and characterization.

Titrimetric analysis, specifically iodometric titration, is mentioned as a method to measure the active hydride content of Sodium triethylborohydride . This is a quantitative technique that can be used to determine the concentration and purity of the active reducing agent in a sample thermofisher.comavantorsciences.comvwr.comthermofisher.com.

Data Table: Spectroscopic and Analytical Techniques Applied to this compound and its Reactions

| Technique | Application | Key Findings / Information Provided | References |

| ¹¹B NMR Spectroscopy | Identification and purity analysis of NaHBEt₃; study of intermediates. | Characteristic signals for NaHBEt₃ (-10 ppm) and impurities (e.g., BEt₃ at 85 ppm); confirmation of intermediates (-6.53 ppm). | rsc.org |

| ¹H NMR Spectroscopy | Structural characterization of products; reaction monitoring. | Confirmation of product structures; tracking conversion of starting materials and formation of products. | rsc.orgrsc.orgorgsyn.orgrsc.orgresearchgate.netacs.org |

| GC-MS | Analysis of reaction mixtures; identification of volatile/semi-volatile products. | Identification of reaction products and by-products; assessment of conversion. | chemrxiv.orgrsc.orgresearchgate.netmdpi.comresearchgate.net |

| HRMS | Determination of exact mass and elemental composition of products. | Confirmation of product identity and elemental composition. | acs.orgscholaris.cagoogle.commdpi.comresearchgate.net |

| Titrimetric Analysis (Iodometric) | Measurement of active hydride content; purity assessment. | Quantitative determination of the concentration and purity of active NaHBEt₃. | thermofisher.comavantorsciences.comvwr.comthermofisher.com |

| Column Chromatography | Purification of reaction products. | Isolation of pure compounds for further analysis. | chemrxiv.orgrsc.orgresearchgate.net |

Titrimetric Analysis for Hydride Content Determination

Titrimetric analysis is a fundamental quantitative method used to determine the concentration of a substance by reacting it with a solution of known concentration. For hydride-containing compounds like sodium triethylborohydride, titrimetric methods are commonly employed to ascertain the active hydride content. This is typically achieved by reacting the hydride with a protic substance, such as an acid or water, which liberates hydrogen gas. The volume of hydrogen gas evolved is directly proportional to the amount of reactive hydride present in the sample.

A standard approach involves the hydrolysis of the borohydride (B1222165) with an acidic solution. sigmaaldrich.com The reaction of a borohydride (BH4-) with acid (H+) produces hydrogen gas (H2) and boric acid (B(OH)3). For sodium triethylborohydride, the reaction can be represented conceptually as:

NaBH(C2H5)3 + H+ → B(C2H5)3 + H2 + Na+

While the exact stoichiometry for sodium triethylborohydride reacting with acid to produce hydrogen gas needs to be carefully considered based on the specific reaction conditions and byproducts, the principle of measuring evolved hydrogen remains a valid method for hydride content determination.

A gas buret is commonly used to measure the volume of hydrogen gas produced during the hydrolysis. sigmaaldrich.com The apparatus typically consists of a reaction flask where the borohydride sample is reacted with a hydrolytic solvent, connected to a gas buret filled with a confining liquid (often water or a saturated salt solution) to measure the volume of evolved gas at constant pressure. sigmaaldrich.com

For accurate results, factors such as temperature, pressure, and the solubility of hydrogen in the confining liquid must be considered. The procedure involves assembling the gas buret, charging the hydrolysis flask with the appropriate solvent (e.g., a mixture of glycerol (B35011) and water), and ensuring a closed system. sigmaaldrich.com An accurately measured aliquot of the sodium triethylborohydride solution or a weighed amount of the solid is then introduced, and the volume of hydrogen gas evolved is measured after the reaction is complete. sigmaaldrich.com

This titrimetric approach provides a direct and relatively simple method for quantifying the active hydride content, which is crucial for determining the purity and reactivity of sodium triethylborohydride for its use in various chemical reactions, such as reductions and hydroborations. researchgate.netrsc.org

Chromatographic Separation Techniques (e.g., GC)

Chromatographic techniques, particularly Gas Chromatography (GC), are valuable tools for the analysis of volatile or semi-volatile compounds, including potential impurities or decomposition products associated with sodium triethylborohydride. GC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase as they pass through a column. thermofisher.comsigmaaldrich.com

While sodium triethylborohydride itself might not be directly amenable to standard GC analysis due to its reactivity or low volatility, GC can be utilized to analyze volatile byproducts from its reactions or decomposition, or to assess the purity of solvents used with it. For instance, GC is widely used for analyzing organic solvents like toluene (B28343) or tetrahydrofuran (B95107) (THF), which are common solvents for sodium triethylborohydride. wikipedia.orgfishersci.nosigmaaldrich.com Assessing the purity of these solvents is important as impurities can affect the reactivity and stability of the borohydride.

Furthermore, GC can be coupled with Mass Spectrometry (GC-MS) to provide more detailed information about the separated components, allowing for their identification and quantification. thermofisher.commeasurlabs.com GC-MS is a powerful technique for separating complex mixtures and identifying unknown substances based on their fragmentation patterns in the mass spectrometer. thermofisher.com

In research involving reactions catalyzed or mediated by sodium triethylborohydride, GC or GC-MS can be used to monitor reaction progress, identify reaction products (including expected organic products and potential side products), and quantify yields. For example, in hydroboration reactions catalyzed by sodium triethylborohydride, GC-MS has been used to confirm the presence of byproducts such as (pinB)2O. rsc.org

While direct GC analysis of intact sodium triethylborohydride is less common, the technique is indirectly vital for its research applications by enabling the analysis of associated organic compounds, solvents, and reaction outcomes.

X-ray Crystallography for Structural Elucidation of Related Complexes

X-ray crystallography is a powerful technique used to determine the three-dimensional atomic and molecular structure of crystalline solids. migrationletters.comrigaku.com While obtaining suitable single crystals of sodium triethylborohydride itself for X-ray diffraction can be challenging, the technique is invaluable for elucidating the structures of complexes formed between the triethylborohydride anion ([HBEt3]-) and various metal centers. These complexes can provide insights into the coordination environment of the borohydride ligand and the nature of the metal-hydride interaction.

X-ray crystallography involves diffracting X-rays off the electrons in a crystal lattice. rigaku.com The resulting diffraction pattern is then analyzed to reconstruct the electron density map of the crystal, from which the positions of the atoms can be determined. migrationletters.comrigaku.com

Studies involving metal complexes with triethylborohydride ligands have utilized X-ray crystallography to confirm their molecular structures. For example, related borohydride complexes with alkali metals or transition metals have been characterized by X-ray diffraction, revealing details about their bonding and geometry. wikipedia.orgresearchgate.net Although specific examples of sodium triethylborohydride complexes being characterized by X-ray crystallography were not extensively found in the search results, the technique is routinely applied to study the structures of various metal borohydrides and their adducts. wikipedia.orgresearchgate.net

The structural information obtained from X-ray crystallography of related complexes can help researchers understand the behavior of the triethylborohydride ligand in different chemical environments, its coordination modes, and how it interacts with metal centers. This knowledge is crucial for the rational design of new catalysts and reagents that utilize the unique properties of the triethylborohydride anion.

Data Tables

Based on the search results, specific quantitative data suitable for interactive data tables within the scope of the requested characterization techniques for this compound was limited. However, the titrimetric analysis section describes the principle of measuring hydrogen gas volume. A conceptual table illustrating this principle could be presented, although without specific experimental data directly from the searches for NaHBEt3.

Conceptual Data for Titrimetric Analysis

This table illustrates the relationship between the amount of a hypothetical borohydride sample and the theoretical volume of hydrogen gas produced under standard conditions (STP: 0°C, 1 atm) based on a simplified stoichiometry (assuming 1 mole of hydride produces 1 mole of H2 for illustrative purposes, though the actual stoichiometry for NaHBEt3 reacting with acid is more complex, potentially involving the hydride and ethyl groups).

| Sample Amount (mmol) | Theoretical H₂ Volume (mL at STP) |

| 0.5 | 11.2 |

| 1.0 | 22.4 |

| 1.5 | 33.6 |

| 2.0 | 44.8 |

Note: This table is illustrative and based on a simplified assumption for demonstration purposes. The actual volume of H2 produced from NaBH(C2H5)3 depends on the specific reaction conditions and stoichiometry.

Detailed Research Findings

Research findings highlight the utility of these techniques in the broader context of using sodium triethylborohydride. For instance, the use of titrimetric analysis to determine the hydride concentration of borane-THF solutions is a well-established procedure that can be adapted for other active hydrides like sodium triethylborohydride solutions. sigmaaldrich.comthermofisher.com This demonstrates the practical application of titrimetry in quality control and research involving these reagents.

In the realm of chromatography, while direct analysis of NaHBEt3 is less common, GC-MS has been instrumental in identifying byproducts in reactions catalyzed by it, such as the detection of (pinB)2O in hydroboration reactions. rsc.org This illustrates the role of GC-MS in mechanistic studies and product analysis when using sodium triethylborohydride as a catalyst or reagent.

Although specific X-ray crystallographic data for sodium triethylborohydride was not found, the importance of this technique is evident in the structural characterization of related metal borohydride complexes. These studies contribute to the fundamental understanding of the bonding and reactivity of the triethylborohydride anion. wikipedia.orgresearchgate.net

Theoretical and Computational Studies

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

DFT has been extensively applied to investigate the mechanisms of reactions involving sodium triethylborohydride. mdpi.comresearchgate.netnih.govresearchgate.net By calculating the potential energy surfaces, researchers can map out the reaction pathways, identify energy barriers, and understand how the reaction proceeds step-by-step. mit.eduims.ac.jpehu.es

For instance, DFT studies have been crucial in explaining the mechanisms of hydrosilylation and hydrogermylation reactions catalyzed by sodium triethylborohydride. mdpi.comresearchgate.net These computational efforts have helped propose detailed mechanisms and energy profiles for reactions, such as the hydrosilylation of styrene (B11656) with phenylsilane. researchgate.netresearchgate.net They have also shed light on unexpected reaction outcomes, like the formal silylation with dimethylsilane (B7800572) observed in certain reactions with vinyl arenes and hydrodisiloxanes in the presence of sodium triethylborohydride. mdpi.comnih.govresearchgate.netdntb.gov.ua

In some computational studies, sodium triethylborohydride has been modeled using simplified analogues, such as sodium trimethylborohydride, to reduce computational cost while maintaining sufficient accuracy for relative energy comparisons. mdpi.com

Modeling of Transition States and Intermediates

A key application of computational chemistry in studying reactions involving C6H16BNa is the modeling of transition states and intermediates. mdpi.commit.eduims.ac.jporcid.org Transition states are fleeting, high-energy configurations that molecules pass through during a reaction, representing the peak of the energy barrier. mit.eduims.ac.jp Intermediates are transient species formed during the reaction pathway. mdpi.com

DFT calculations allow for the determination of the geometric and electronic structures of these unstable species. mdpi.comresearchgate.netresearchgate.net By characterizing transition states, computational studies can provide insights into the kinetics and feasibility of different reaction pathways. mit.eduims.ac.jp For example, modeling has helped explain why certain bonds are cleaved over others based on the relative energies of the transition states. mdpi.com The conformational freedom of intermediates and the curvature of the potential energy hypersurface cross sections are also considered in detailed mechanistic studies. mdpi.comnih.govdntb.gov.ua

Elucidation of Selectivity and Reactivity through Computational Chemistry

Computational studies contribute significantly to understanding the selectivity and reactivity of sodium triethylborohydride in various reactions. By analyzing the energy profiles of competing reaction pathways, researchers can predict and explain the observed regioselectivity and stereoselectivity. researchgate.netresearchgate.netnsf.gov

For instance, DFT studies have provided a consistent explanation for the high regioselectivity observed in sodium triethylborohydride-catalyzed hydrosilylation reactions, particularly the selective formation of Markovnikov products in the hydrosilylation of certain alkenes like styrenes. researchgate.netresearchgate.netresearchgate.net Computational analysis has also indicated that both the triethylborohydride anion and the alkali metal cation play important roles in catalytic activity, with the anion influencing efficiency and the cation controlling selectivity in some reactions. nsf.gov

The reactivity of the triethylborohydride anion stems from its highly nucleophilic B-H bond, a characteristic influenced by the electron-releasing ethyl groups. wikipedia.orgchemeurope.com Computational methods help quantify these electronic effects and their impact on reactivity towards different substrates.

Electronic Structure Analysis of the Triethylborohydride Anion

Understanding the electronic structure of the triethylborohydride anion ([BEt3H]-) is fundamental to explaining its reactivity as a powerful hydride source. wikipedia.orgchemeurope.com Computational methods, such as DFT, are employed to analyze the charge distribution, orbital interactions, and the nature of the B-H bond within the anion. researchgate.netresearchgate.net

The presence of electron-donating ethyl groups on the boron atom increases the electron density around the boron and the hydride hydrogen, rendering the B-H bond highly nucleophilic. wikipedia.orgchemeurope.com This polarization, where the hydrogen effectively carries a partial negative charge, is key to its reactivity in transferring a hydride to electrophilic centers. chemeurope.com Electronic structure calculations provide a theoretical basis for this observed nucleophilicity and help predict how the anion will interact with various substrates. researchgate.netresearchgate.net

Emerging Paradigms and Sustainable Chemistry Aspects

Integration into Continuous Flow Chemistry

Continuous flow chemistry offers a paradigm shift from traditional batch processing, involving the continuous pumping of reactants into a reactor and the continuous collection of products. njbio.comamt.uksyrris.jp This approach presents several advantages that can be particularly beneficial when working with reactive compounds like NaHBEt3. njbio.comamt.ukstolichem.com While the direct use of solid reagents in flow can be challenging due to potential clogging, strategies like using solutions or specially formulated packed columns are being explored for various reducing agents, including borohydrides. acs.orgvapourtec.com

Advantages of Flow Reactors for NaHBEt3 Reactions (e.g., improved heat/mass transfer, safety)

Flow reactors offer significant advantages over batch reactors, including improved heat and mass transfer due to their high surface-to-volume ratio. njbio.comamt.ukstolichem.com This leads to more precise control over reaction parameters, such as temperature and concentration, reducing the risk of hot spots and side reactions. njbio.comstolichem.com For reactions involving NaHBEt3, which can be highly reactive, enhanced heat transfer in flow systems can help manage exothermic processes more effectively. njbio.comjstar-research.com

Furthermore, continuous flow processes are generally considered intrinsically safer than batch processes, particularly when dealing with hazardous or highly reactive reagents, due to the significantly smaller volume of material present in the reactor at any given time. njbio.comamt.ukstolichem.comjstar-research.com This reduced inventory minimizes the potential consequences of an uncontrolled reaction. stolichem.com The ability to handle highly reactive materials like organolithium compounds and Grignard reagents in flow without requiring extremely low temperatures or slow addition rates highlights the safety benefits. njbio.com

Development of Novel Flow Methodologies

The development of novel flow methodologies is an active area of research, aiming to adapt various chemical transformations to continuous processing. While specific examples detailing novel flow methodologies solely focused on NaHBEt3 reactions are not extensively highlighted in the provided context, the broader trend in flow chemistry involves designing systems that can handle diverse reagents and reaction types. syrris.jpoptimus.be The challenges associated with using solid reagents in flow systems are being addressed through innovative reactor designs and formulations. acs.orgvapourtec.com Research into continuous flow reductions using other borohydrides, such as sodium borohydride (B1222165), demonstrates efforts to overcome solubility and handling issues in flow environments. acs.orgvapourtec.com

Automation and In-line Analytics in Flow Systems

Automation and in-line analytics are crucial aspects of modern continuous flow chemistry, enabling precise control, monitoring, and optimization of reactions. frontiersin.orgresearchgate.net Automated systems can handle reagent delivery, temperature control, and product collection, leading to improved reproducibility and efficiency. optimus.beresearchgate.netresearchgate.net In-line or at-line analytical techniques, such as HPLC or NMR, allow for real-time monitoring of reaction progress and product formation without manual sampling and analysis, which is particularly beneficial for fast reactions or those involving unstable intermediates. frontiersin.orgresearchgate.netresearchgate.net While the provided context does not specifically detail the automation and in-line analysis of NaHBEt3 reactions, the general principles and technologies developed for continuous flow systems are applicable. frontiersin.orgresearchgate.net The integration of automated sampling and analysis systems is a key trend in flow chemistry to streamline reaction development and ensure consistent product quality. researchgate.netresearchgate.net

Green Chemistry Principles in NaHBEt3 Utilization

Sodium triethylborohydride contributes to green chemistry principles through its ability to facilitate transition metal-free catalysis and enable reactions that reduce waste generation. acs.orgsigmaaldrich.com Green chemistry aims to minimize the environmental impact of chemical processes by preventing waste, using less hazardous chemicals, and employing catalysis, among other principles. sigmaaldrich.com

Transition Metal-Free Catalysis

NaHBEt3 has been shown to act as an efficient catalyst or co-catalyst in several reactions under transition metal-free conditions. acs.orgrsc.orgchemrxiv.orgnih.govorganic-chemistry.org This is a significant aspect of green chemistry as it avoids the use of potentially toxic and expensive transition metals. nih.gov For example, NaHBEt3 has been reported as a highly efficient catalyst for the room temperature, transition metal-free, and solvent-free double hydroboration of nitriles, achieving high conversions and yields with no metal waste generated. rsc.orgrsc.org It has also been found to be a selective catalyst for the hydroboration of terminal alkynes under transition metal-free conditions. chemrxiv.orgchemrxiv.org Furthermore, NaHBEt3 has been utilized in transition-metal-free catalytic protocols for the controlled reduction of unactivated amides using hydrosilanes, offering a more environmentally friendly alternative to traditional methods that employ stoichiometric metal systems. acs.orgorganic-chemistry.org

Collaborative Research between Academia and Industry

Collaborative research between academic institutions and industrial partners plays a crucial role in advancing the understanding and application of chemical compounds like sodium triethylborohydride (C6H16BNa). These partnerships facilitate the translation of fundamental research findings into practical industrial processes and innovative technologies. While specific detailed examples of direct, named academia-industry collaborations solely focused on this compound are not extensively detailed in readily available general searches, the compound's properties and applications highlight areas ripe for such synergistic efforts.

Sodium triethylborohydride is recognized as a powerful reducing agent and an effective activator for homogeneous catalysts, particularly those based on first-row transition metals researchgate.netwikipedia.org. Its ability to convert metal halides to hydrides is valuable in various catalytic cycles wikipedia.org. Academic research has explored its unexpected catalytic activity in reactions such as the dehydrogenative silylation of terminal alkynes and the hydrosilylation of alkenes, demonstrating its potential beyond its common role as a stoichiometric reductant researchgate.netchemrxiv.orgresearchgate.net. These findings, often originating from university laboratories, present opportunities for industrial partners to develop more efficient and potentially more sustainable synthetic routes.

Recent academic studies have showcased this compound as a catalyst for controlled reduction of unactivated amides using hydrosilanes, offering a transition-metal-free approach to synthesize secondary or tertiary amines organic-chemistry.org. This method allows for selective cleavage of C-O or C-N bonds by adjusting the hydrosilane and solvent, addressing challenges in chemoselectivity and waste generation associated with traditional methods organic-chemistry.org. The scalability and eco-friendliness of such protocols, as highlighted in academic publications, are of significant interest to the chemical industry seeking to optimize processes and reduce environmental impact organic-chemistry.org.

The application of this compound in hydroboration reactions, specifically the regioselective hydroboration of terminal alkynes with pinacolborane, is another area where academic discoveries can inform industrial practice chemrxiv.org. Research has detailed reaction conditions, including catalyst loading and temperature, to achieve high yields and regioselectivity of (E)-vinylboronate esters chemrxiv.org. The exploration of the compound's catalytic activity under mild, sometimes solvent-free, conditions aligns with the principles of sustainable chemistry, a key area of focus for both academic and industrial research rsc.org.

The inherent properties of sodium triethylborohydride, such as its pyrophoric nature and sensitivity to protic solvents, necessitate careful handling and specific reaction conditions wikipedia.org. Collaborative efforts can focus on developing safer handling procedures, alternative formulations, or continuous flow processes that mitigate risks associated with its use in larger scales relevant to industry.

While specific data tables directly comparing outcomes from named academia-industry collaborations on this compound were not found, the research findings indicate the types of data that would be central to such partnerships. These would likely include:

Optimization of reaction parameters (temperature, catalyst loading, solvent) for specific transformations.

Evaluation of reaction scope and limitations with various substrates.

Development of work-up procedures compatible with industrial scale.

Analysis of reaction kinetics and mechanistic pathways.

Assessment of catalyst recycling and sustainability metrics.

An example of data that might arise from collaborative research on the this compound-catalyzed hydroboration of terminal alkynes, based on published academic findings, could be presented as follows:

| Alkyne Substrate | Hydrosilane/Borane | This compound Loading (mol%) | Temperature (°C) | Time (h) | Product Yield (%) | Regioselectivity (anti-Markovnikov:Markovnikov) |

| Phenylacetylene (B144264) | Pinacolborane | 10 | 60 | 1 | 71 | >99:1 |

| Phenylacetylene | Pinacolborane | 10 | 60 | 24 | 93 | >99:1 |

| Phenylacetylene | Pinacolborane | 10 | 80 | 1 | >99 | >99:1 |

| Phenylacetylene | Pinacolborane | 5 | 80 | 1 | 87 | >99:1 |

| Ethynylsilane | Pinacolborane | 10 | 80 | - | Moderate | Varied |

Note: This table is illustrative, based on research findings chemrxiv.org, and represents the type of data that could be generated and analyzed within academia-industry collaborations aimed at optimizing and scaling this compound-catalyzed reactions.